![molecular formula C15H19N3O B4258827 N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B4258827.png)
N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide
Overview
Description
N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MMPEP has gained significant attention in the scientific community due to its potential therapeutic applications in treating neurological disorders such as anxiety, depression, and schizophrenia.
Mechanism of Action
N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide selectively targets the mGluR5 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity and neurotransmitter release. By blocking the activity of mGluR5, N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide can modulate the release of glutamate, a neurotransmitter that plays a key role in various neurological disorders.
Biochemical and Physiological Effects:
N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects, including reducing anxiety-like behavior and improving cognitive function in animal models of neurological disorders. N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has also been shown to have antidepressant-like effects in animal models of depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate release. However, one of the limitations of using N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is its potential off-target effects, which can lead to unintended consequences.
Future Directions
There are several potential future directions for N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide research, including investigating its potential therapeutic applications in treating other neurological disorders such as Parkinson's disease and epilepsy. Additionally, further studies are needed to better understand the long-term effects of N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide on neurological function and behavior. Finally, the development of more selective and potent mGluR5 antagonists could lead to the development of more effective treatments for neurological disorders.
Scientific Research Applications
N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders. Studies have shown that N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide can reduce anxiety-like behavior in rodents and improve cognitive function in animal models of Alzheimer's disease. N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has also been shown to have antidepressant-like effects in animal models of depression.
properties
IUPAC Name |
N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]-1H-pyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-6-8-16-13(9-11)10-12(2)18(3)15(19)14-5-4-7-17-14/h4-9,12,17H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLKNYNVMARYLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(C)N(C)C(=O)C2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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